molecular formula C16H18ClN3O2S B4032645 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B4032645
M. Wt: 351.9 g/mol
InChI Key: XCXPWZXLRXIPCT-UHFFFAOYSA-N
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Description

5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyclohexyl group, a thiadiazole ring, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.

    Attachment of the Benzamide Core: The synthesized thiadiazole intermediate is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as scaling up the reaction conditions to accommodate larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-formylbenzamide or 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-carboxybenzamide.

    Reduction: Formation of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide
  • 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-aminobenzamide
  • 5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Uniqueness

5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro group, cyclohexyl group, and thiadiazole ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXPWZXLRXIPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 3
5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 5
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5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Reactant of Route 6
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5-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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